Cas no 2021451-41-0 (4-(4-chlorothiophen-2-yl)-4H,5H,6H,7H-furo3,2-cpyridine)

4-(4-chlorothiophen-2-yl)-4H,5H,6H,7H-furo3,2-cpyridine Chemical and Physical Properties
Names and Identifiers
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- 4-(4-chlorothiophen-2-yl)-4H,5H,6H,7H-furo3,2-cpyridine
- 4-(4-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine
- 2021451-41-0
- EN300-1076470
-
- Inchi: 1S/C11H10ClNOS/c12-7-5-10(15-6-7)11-8-2-4-14-9(8)1-3-13-11/h2,4-6,11,13H,1,3H2
- InChI Key: ADGOKSOPPHWRSU-UHFFFAOYSA-N
- SMILES: ClC1=CSC(=C1)C1C2C=COC=2CCN1
Computed Properties
- Exact Mass: 239.0171628g/mol
- Monoisotopic Mass: 239.0171628g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 53.4Ų
4-(4-chlorothiophen-2-yl)-4H,5H,6H,7H-furo3,2-cpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1076470-10.0g |
4-(4-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine |
2021451-41-0 | 10g |
$4236.0 | 2023-05-26 | ||
Enamine | EN300-1076470-1g |
4-(4-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine |
2021451-41-0 | 95% | 1g |
$986.0 | 2023-10-28 | |
Enamine | EN300-1076470-5.0g |
4-(4-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine |
2021451-41-0 | 5g |
$2858.0 | 2023-05-26 | ||
Enamine | EN300-1076470-1.0g |
4-(4-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine |
2021451-41-0 | 1g |
$986.0 | 2023-05-26 | ||
Enamine | EN300-1076470-2.5g |
4-(4-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine |
2021451-41-0 | 95% | 2.5g |
$1931.0 | 2023-10-28 | |
Enamine | EN300-1076470-0.5g |
4-(4-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine |
2021451-41-0 | 95% | 0.5g |
$946.0 | 2023-10-28 | |
Enamine | EN300-1076470-10g |
4-(4-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine |
2021451-41-0 | 95% | 10g |
$4236.0 | 2023-10-28 | |
Enamine | EN300-1076470-0.05g |
4-(4-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine |
2021451-41-0 | 95% | 0.05g |
$827.0 | 2023-10-28 | |
Enamine | EN300-1076470-0.1g |
4-(4-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine |
2021451-41-0 | 95% | 0.1g |
$867.0 | 2023-10-28 | |
Enamine | EN300-1076470-0.25g |
4-(4-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine |
2021451-41-0 | 95% | 0.25g |
$906.0 | 2023-10-28 |
4-(4-chlorothiophen-2-yl)-4H,5H,6H,7H-furo3,2-cpyridine Related Literature
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
Additional information on 4-(4-chlorothiophen-2-yl)-4H,5H,6H,7H-furo3,2-cpyridine
4-(4-Chlorothiophen-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine (CAS No. 2021451-41-0): A Comprehensive Overview
The compound 4-(4-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine (CAS No. 2021451-41-0) is a heterocyclic organic molecule that has garnered significant attention in recent years due to its unique structural features and potential applications in various fields. This article provides a detailed exploration of its chemical properties, synthesis, applications, and market trends, while addressing common questions and concerns from researchers and industry professionals.
Chemically, 4-(4-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine belongs to the class of fused heterocyclic compounds, combining both furan and pyridine rings with a chlorothiophene substituent. This unique combination of aromatic systems contributes to its interesting electronic properties, making it a subject of study in materials science and pharmaceutical research. The presence of the chlorine atom on the thiophene ring enhances its reactivity in various chemical transformations.
Recent studies have focused on the synthetic routes to 4-(4-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine, with particular emphasis on green chemistry approaches. Researchers are investigating catalytic methods that reduce waste and improve yields, addressing the growing demand for sustainable chemical processes. The compound's molecular structure offers multiple sites for functionalization, allowing for the creation of diverse derivatives with tailored properties.
In the pharmaceutical sector, 4-(4-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine has shown promise as a scaffold for drug development. Its structural features resemble those found in several bioactive molecules, prompting investigations into its potential as a kinase inhibitor or receptor modulator. While not currently approved for any therapeutic use, preliminary studies suggest interesting pharmacological profiles that warrant further exploration.
The materials science community has taken interest in 4-(4-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine due to its potential applications in organic electronics. The conjugated system formed by the fused rings and thiophene moiety suggests possible utility in organic semiconductors or photovoltaic materials. Researchers are particularly interested in how the chlorine substituent affects the compound's electronic properties and stability in device applications.
From an analytical perspective, 4-(4-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine presents interesting challenges and opportunities. Its unique structure requires specialized analytical techniques for characterization, including advanced NMR spectroscopy and mass spectrometry methods. The compound's stability under various conditions is an active area of investigation, with implications for its handling and storage in research settings.
The commercial availability of 4-(4-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine has increased in recent years, reflecting growing research interest. Suppliers typically offer the compound in milligram to gram quantities, with purity levels ranging from 95% to 98%. Pricing trends indicate that as synthetic methods improve and demand increases, costs are gradually decreasing, making the material more accessible to academic and industrial researchers.
Safety considerations for handling 4-(4-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine follow standard laboratory protocols for organic compounds. While comprehensive toxicological data may be limited, prudent practices including proper ventilation, personal protective equipment, and careful waste disposal are recommended. Researchers should consult material safety data sheets and conduct appropriate risk assessments before working with this chemical.
Looking to the future, 4-(4-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine represents an exciting platform for further chemical exploration. Its structural versatility suggests potential for development in multiple directions, from medicinal chemistry to advanced materials. As synthetic methodologies advance and our understanding of its properties deepens, this compound may find broader applications across scientific disciplines.
For researchers considering working with 4-(4-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine, current literature suggests several promising avenues of investigation. These include exploring its reactivity in cross-coupling reactions, evaluating its biological activity in targeted assays, and examining its performance in electronic device prototypes. The compound's unique combination of structural features continues to inspire innovative research across chemistry and materials science.
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